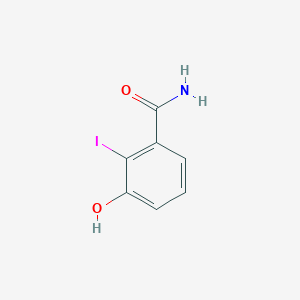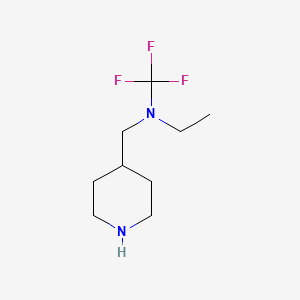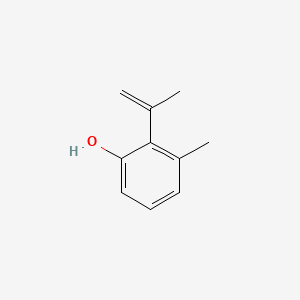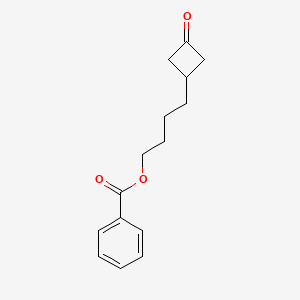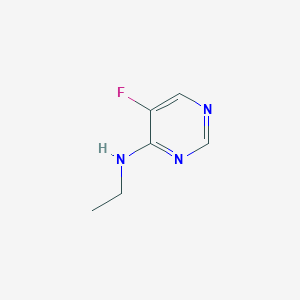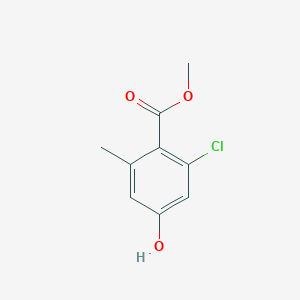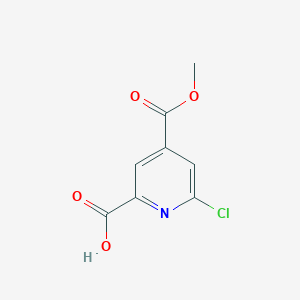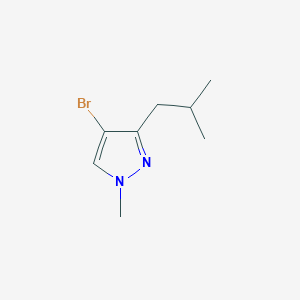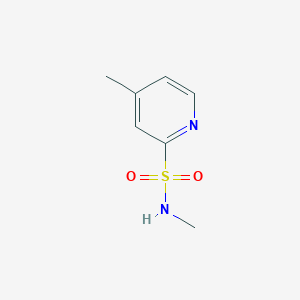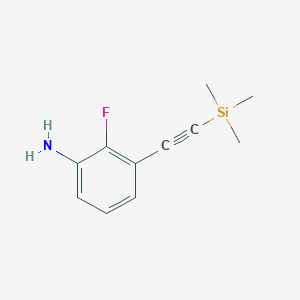
2-Fluoro-3-((trimethylsilyl)ethynyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-3-((trimethylsilyl)ethynyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a fluoro group at the second position and a trimethylsilyl-ethynyl group at the third position on the aniline ring
准备方法
Synthetic Routes and Reaction Conditions
2-Fluoro-3-((trimethylsilyl)ethynyl)aniline can be synthesized through a palladium-catalyzed coupling reaction. The general synthetic route involves the reaction between 2-fluoro-3-iodoaniline and trimethylsilylacetylene in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation and other side reactions.
Reaction Conditions:
Catalyst: Palladium(II) chloride (PdCl2)
Base: Triethylamine (TEA)
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature
Time: Overnight
The reaction mixture is stirred at room temperature overnight, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, including catalyst loading, solvent choice, and reaction time, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
2-Fluoro-3-((trimethylsilyl)ethynyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted aniline derivatives.
Oxidation Reactions: Formation of nitroso or nitro derivatives.
Reduction Reactions: Formation of amine derivatives.
科学研究应用
2-Fluoro-3-((trimethylsilyl)ethynyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in cross-coupling reactions such as Suzuki-Miyaura coupling.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Fluoro-3-((trimethylsilyl)ethynyl)aniline in chemical reactions involves the activation of the aniline ring through the electron-withdrawing effects of the fluoro and trimethylsilyl-ethynyl groups. This activation facilitates nucleophilic substitution and other reactions on the aromatic ring. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
2-Fluoroaniline: Lacks the trimethylsilyl-ethynyl group, making it less reactive in certain cross-coupling reactions.
3-((Trimethylsilyl)ethynyl)aniline: Lacks the fluoro group, affecting its electronic properties and reactivity.
2-Fluoro-4-((trimethylsilyl)ethynyl)aniline: Similar structure but with the trimethylsilyl-ethynyl group at the fourth position, leading to different reactivity and applications.
Uniqueness
2-Fluoro-3-((trimethylsilyl)ethynyl)aniline is unique due to the combined presence of both the fluoro and trimethylsilyl-ethynyl groups on the aniline ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various synthetic and research applications.
属性
分子式 |
C11H14FNSi |
|---|---|
分子量 |
207.32 g/mol |
IUPAC 名称 |
2-fluoro-3-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C11H14FNSi/c1-14(2,3)8-7-9-5-4-6-10(13)11(9)12/h4-6H,13H2,1-3H3 |
InChI 键 |
PEXBTYLTNJDSJR-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=C(C(=CC=C1)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(10R,11R)-2-Chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B13978478.png)

